molecular formula C15H18ClN3O2S B2960045 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034466-77-6

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2960045
CAS No.: 2034466-77-6
M. Wt: 339.84
InChI Key: YYIZWDBHLCYUTG-UHFFFAOYSA-N
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Description

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a 3-(3-chlorophenyl)-3-hydroxypropyl chain. The hydroxypropyl group may enhance hydrophilicity, while the 3-chlorophenyl and thiadiazole moieties contribute to lipophilicity and electronic interactions.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-2-4-12-14(22-19-18-12)15(21)17-8-7-13(20)10-5-3-6-11(16)9-10/h3,5-6,9,13,20H,2,4,7-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIZWDBHLCYUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H18ClN3O2S\text{C}_{15}\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

This compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of chlorine and hydroxyl groups contributes to its biological activity.

Thiadiazole derivatives exhibit their biological effects through various mechanisms:

  • Inhibition of Cell Proliferation : Many thiadiazole derivatives have shown significant antiproliferative effects against cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties, making them potential candidates for treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Thiadiazole derivatives have demonstrated significant cytotoxic effects on various cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, a related compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
CompoundCell LineIC50 (µg/mL)
Compound AA549 (Lung)10.5
Compound BSK-MEL-2 (Skin)4.27
Compound CHCT15 (Colon)15.0

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Broad-Spectrum Antimicrobial Activity : Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Studies

  • Study on Anticancer Properties : A study conducted by Alam et al. reported the synthesis and evaluation of several thiadiazole derivatives against human cancer cell lines. They found that modifications to the thiadiazole structure significantly influenced cytotoxic activity, with some compounds showing promising results against multiple cancer types .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of thiadiazole derivatives against clinical isolates of bacteria. Results indicated that certain compounds exhibited potent inhibitory effects, suggesting their potential use in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Analogues

a) 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()
  • Structure : Features a 1,3,4-thiadiazole ring with a phenylpropyl group at position 5 and a 2-chlorophenylamine substituent at position 2.
  • Synthesis : Prepared via POCl3-mediated cyclization of 4-phenylbutyric acid and N-phenylthiosemicarbazide .
  • Key Differences : The 1,3,4-thiadiazole core (vs. 1,2,3-thiadiazole in the target compound) alters ring strain and electronic properties. The absence of a hydroxypropyl group reduces polarity.
b) N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide ()
  • Structure : Shares the 1,2,3-thiadiazole-5-carboxamide core but substitutes the 3-chlorophenyl-hydroxypropyl chain with a pyrazole-ethyl group bearing cyclopropyl and thiophene substituents.
  • Molecular Weight : 359.5 g/mol (vs. ~369.9 g/mol for the target compound, estimated from its formula).
c) (E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide ()
  • Structure : Contains a furan-acryloyl-piperidine moiety attached to the carboxamide nitrogen.
  • Molecular Weight : 388.5 g/mol.
  • Key Differences : The piperidine and furan groups enhance conformational flexibility and hydrogen-bonding capacity compared to the rigid 3-chlorophenyl-hydroxypropyl chain in the target compound .

Pyrazole and Thiazolidine Derivatives

a) 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide ()
  • Structure: Pyrazole-carboxamide derivatives with chloro, cyano, and aryl substituents.
  • Physical Properties : Melting points range from 123–183°C; yields 62–71%.
  • Key Differences: The pyrazole core (vs. thiadiazole) reduces sulfur-mediated electronic effects. The cyano group increases electrophilicity, which may enhance reactivity in biological systems .
b) (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide ()
  • Structure: Thiazolidinone derivatives with a 3-chlorophenyl group and methoxymethyl substituents.
  • Biological Activity: Inhibits nitric oxide (NO) production in macrophages (IC50 = 45.6 µM).
  • Key Differences: The thiazolidinone core (vs. thiadiazole) introduces a diketone motif, which may chelate metal ions or interact with redox-active enzymes .

Structural and Functional Analysis

Impact of Substituents on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Polar Groups
Target Compound 1,2,3-Thiadiazole 3-Chlorophenyl, hydroxypropyl, propyl ~369.9 Hydroxyl, carboxamide
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole Phenylpropyl, 2-chlorophenyl 360.3 Amine
(Z)-N-(3-Chlorophenyl)-thiazolidinone derivative Thiazolidinone Methoxymethyl, 3-chlorophenyl ~400 (estimated) Methoxy, diketo

Q & A

Q. What are the optimal synthetic routes for N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : A validated approach involves cyclization reactions using reagents like DMF, iodine, and triethylamine. For example, thiadiazole derivatives are synthesized by reacting carboxamides with hydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine to eliminate atomic sulfur (S₈) . Alternatively, POCl₃-mediated condensation (e.g., heating at 90°C for 3 hours) with subsequent pH adjustment (8–9 using ammonia) and recrystallization from DMSO/water mixtures can yield thiadiazole derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use ¹H and ¹³C NMR spectroscopy to verify functional groups (e.g., hydroxypropyl, chlorophenyl, and thiadiazole moieties). For example, NMR analysis confirmed cyclization products in thiadiazole derivatives by identifying characteristic peaks for trichloroethyl groups and phenylamino substituents . Additionally, mass spectrometry (HRMS) and FT-IR can validate molecular weight and bond vibrations (e.g., C=O, N–H stretches).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE including face shields, nitrile gloves, and lab coats. Work under fume hoods to avoid inhalation. Gloves must be inspected before use and removed without touching the outer surface. Wash hands thoroughly after handling. No occupational exposure limits are reported, but adhere to general chemical hygiene practices .

Advanced Research Questions

Q. How does the substitution pattern on the thiadiazole ring influence biological activity (e.g., antimicrobial or antitumor properties)?

  • Methodological Answer : Systematic SAR studies can compare derivatives with varying substituents (e.g., propyl vs. methyl groups or chlorophenyl vs. methoxyphenyl). For example, analogs with multiple methoxy groups exhibit enhanced bioactivity due to increased lipophilicity and target binding . Use in vitro assays (e.g., cytotoxicity against cancer cell lines or microbial inhibition) paired with computational docking to correlate structural features with activity.

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., identical cell lines, concentrations, and incubation times). For instance, discrepancies in antitumor activity may arise from variations in cell permeability or metabolic stability. Use HPLC purity checks and bioavailability studies (e.g., logP measurements) to isolate compound-specific effects. Cross-validate findings with structural analogs .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular dynamics simulations and X-ray crystallography to study binding modes. For example, thiadiazole derivatives often inhibit enzymes (e.g., kinases or proteases) via hydrogen bonding with the carboxamide group and hydrophobic interactions with aryl substituents. Pair this with kinetic assays (e.g., IC₅₀ determinations) to quantify inhibition potency .

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • Methodological Answer : Perform pH-dependent stability studies (e.g., in simulated gastric fluid or PBS) and monitor degradation via LC-MS. Introduce stabilizing groups (e.g., hydroxypropyl or cyclopropyl moieties) to reduce hydrolysis. For instance, methyl or halogen substituents on the phenyl ring can enhance metabolic resistance .

Methodological Design Considerations

Q. What in vitro models are most suitable for evaluating this compound’s therapeutic potential?

  • Answer : Use 3D tumor spheroids for antitumor studies to mimic in vivo conditions. For antimicrobial testing, employ biofilm models (e.g., Staphylococcus aureus or Candida albicans) to assess efficacy against resistant strains. Include positive controls (e.g., cisplatin for cytotoxicity, fluconazole for antifungal activity) .

Q. How can process parameters (e.g., solvent, temperature) be optimized for scalable synthesis?

  • Answer : Screen solvents (e.g., acetonitrile vs. DMF) for reaction efficiency and purity. Use Design of Experiments (DoE) to model temperature (70–100°C) and reagent stoichiometry effects. For example, POCl₃-mediated reactions achieve higher yields at 90°C with a 3:1 molar ratio of POCl₃ to substrate .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Answer :
    Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For reproducibility, include triplicate measurements and report confidence intervals .

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